molecular formula C21H21Al B14682210 Tris(2-methylphenyl)alumane CAS No. 30432-34-9

Tris(2-methylphenyl)alumane

Cat. No.: B14682210
CAS No.: 30432-34-9
M. Wt: 300.4 g/mol
InChI Key: CFCIWEFTNUMUJY-UHFFFAOYSA-N
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Description

Significance of Organoaluminum Compounds in Modern Chemical Synthesis and Catalysis

Organoaluminum compounds are vital reagents and catalysts in a multitude of chemical transformations. numberanalytics.comchemeurope.com Their utility stems from the polar nature of the aluminum-carbon bond and the Lewis acidic character of the aluminum center. chemeurope.comwikipedia.org This unique combination of properties allows them to participate in a wide range of reactions, making them indispensable in both academic and industrial settings.

One of the most prominent applications of organoaluminum compounds is in polymerization catalysis. wikipedia.org They are key components of Ziegler-Natta catalysts, used in the large-scale production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.org For instance, trialkylaluminum compounds can activate transition metal complexes to create active catalytic species for olefin polymerization. chemeurope.com Beyond polymerization, organoaluminum reagents are employed in various organic syntheses, including carboalumination reactions, conjugate additions, and as precursors for other organometallic reagents. wikipedia.org Their role also extends to materials science, where they serve as precursors for the synthesis of nanomaterials and electronic materials. numberanalytics.com

Historical Development and Evolution of Triorganoaluminum Chemistry

The history of organoaluminum chemistry dates back to 1859 with the synthesis of the first organoaluminum compound, diethylaluminum iodide. numberanalytics.com However, the field remained relatively unexplored for nearly a century. The turning point came in the 1950s with the groundbreaking work of Karl Ziegler and his colleagues, who discovered a direct synthesis of trialkylaluminum compounds and, crucially, their application in the low-pressure polymerization of ethylene (B1197577). wikipedia.orggoettingen-research-online.de This discovery, which earned Ziegler the Nobel Prize in Chemistry in 1963, revolutionized the polymer industry and ignited widespread interest in the chemistry of triorganoaluminum compounds. goettingen-research-online.de

Since Ziegler's pioneering work, the field has expanded significantly. Research has delved into the synthesis of a wide variety of organoaluminum compounds with different alkyl and aryl substituents. The understanding of their structure and bonding has also evolved, particularly the recognition of their tendency to form dimeric or oligomeric structures through bridging alkyl or aryl groups to alleviate the electron deficiency of the aluminum center. chemeurope.comwikipedia.org More recent developments have focused on the use of sterically bulky ligands to create monomeric and highly reactive organoaluminum species with unique catalytic properties. goettingen-research-online.de

Unique Position and Research Potential of Aryl-Substituted Organoalumane Systems

Aryl-substituted organoalumane systems, such as Tris(2-methylphenyl)alumane, hold a special position within organoaluminum chemistry. The introduction of aryl groups, especially those with steric bulk in the ortho position like the 2-methylphenyl group, can significantly influence the compound's structure, reactivity, and catalytic activity.

The steric hindrance provided by the ortho-methyl groups in this compound is expected to prevent the formation of the dimeric structures commonly observed for smaller trialkylaluminum compounds like trimethylaluminum (B3029685). chemeurope.com This would result in a monomeric, three-coordinate aluminum center with enhanced Lewis acidity and reactivity. Such sterically encumbered organoaluminum compounds are of great interest as catalysts or co-catalysts in various organic transformations, including polymerization and stereoselective synthesis.

While specific research on this compound is limited, studies on other sterically hindered triarylaluminum compounds have demonstrated their potential. For example, the synthesis of fluorinated triarylaluminum complexes has been reported, showcasing their utility in catalysis. acs.orgacs.org The unique electronic and steric environment created by the aryl ligands can lead to novel catalytic activities and selectivities that are not achievable with traditional alkylaluminum reagents. The research potential of compounds like this compound lies in exploring these unique properties and harnessing them for the development of new synthetic methodologies.

Properties

CAS No.

30432-34-9

Molecular Formula

C21H21Al

Molecular Weight

300.4 g/mol

IUPAC Name

tris(2-methylphenyl)alumane

InChI

InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;

InChI Key

CFCIWEFTNUMUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Al](C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

Synthetic Methodologies for Tris 2 Methylphenyl Alumane

Established Synthetic Pathways for Triorganoaluminum Compounds

Three primary methods have been historically significant in the synthesis of triorganoaluminum compounds.

Transmetallation is a widely employed method for the synthesis of triorganoaluminum compounds. This approach involves the reaction of an aluminum halide, most commonly aluminum trichloride (B1173362) (AlCl₃), with a more reactive organometallic reagent, such as an organolithium (RLi) or a Grignard reagent (RMgX). The driving force for this reaction is the transfer of the organic group to the aluminum center.

For the preparation of a generic triorganoaluminum compound (AlR₃), the reactions can be represented as:

AlCl₃ + 3 RLi → AlR₃ + 3 LiCl

AlCl₃ + 3 RMgX → AlR₃ + 3 MgXCl

This method is versatile and can be used for a wide range of alkyl and aryl substituents. Another transmetallation route involves the reaction of aluminum metal with organomercury compounds (R₂Hg). However, due to the toxicity of mercury compounds, this method is less commonly used in modern synthesis. nih.gov

Hydroalumination involves the addition of an aluminum-hydrogen (Al-H) bond across an unsaturated carbon-carbon bond (an alkene or alkyne). This method is particularly useful for the synthesis of trialkylaluminum compounds from olefins. The reaction typically proceeds in a cis-addition manner. For terminal alkenes, the aluminum atom generally adds to the less substituted carbon atom (anti-Markovnikov selectivity). spectrabase.comresearchgate.net

The general scheme for the hydroalumination of an alkene is:

AlH₃ + 3 R-CH=CH₂ → Al(CH₂-CH₂R)₃

For this method to be applicable to the synthesis of Tris(2-methylphenyl)alumane, the corresponding alkene, 2-vinyltoluene, would be required as a starting material. The reaction can be catalyzed by transition metals like titanium or nickel to control selectivity. nih.govresearchgate.net

The direct synthesis, often referred to as the "direct process," involves the reaction of an organic halide with aluminum metal. This method is industrially significant for the production of simple trialkylaluminum compounds like trimethylaluminum (B3029685) and triethylaluminum (B1256330). researchgate.net The reaction often requires elevated temperatures and pressures and may necessitate activation of the aluminum metal.

2 Al + 3 RX → R₃Al₂X₃ (sesquichloride)

The resulting organoaluminum sesquihalide can then be reduced to the desired triorganoaluminum compound. researchgate.net

Specific Synthetic Adaptations for Bulky Aryl Substituents: The Case of this compound

The presence of the bulky 2-methylphenyl group introduces significant steric hindrance around the aluminum center. This steric crowding can impede the reaction, leading to lower yields or the formation of partially substituted products. Therefore, adaptations to the established synthetic pathways are necessary.

For this compound, the most practical approach is the transmetallation reaction using a Grignard reagent. The synthesis of the analogous, sterically hindered tri(o-tolyl)phosphine from o-bromotoluene via a Grignard reaction suggests the feasibility of this route for the aluminum counterpart. The Grignard reagent, 2-methylphenylmagnesium bromide, would be prepared from 2-bromotoluene (B146081) and magnesium turnings in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reagent is then reacted with aluminum trichloride.

The steric bulk of the 2-methylphenyl group can make the third substitution on the aluminum atom particularly challenging. This may require forcing conditions, such as elevated temperatures or prolonged reaction times, to drive the reaction to completion.

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is crucial. Key factors to consider include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the rate of addition.

Ethereal solvents like THF are often preferred for Grignard reactions involving bulky substituents as they can better solvate and stabilize the organometallic intermediates. The reaction temperature is also a critical parameter. While initial Grignard formation may require heating, the subsequent reaction with aluminum trichloride is often performed at lower temperatures to control the exothermicity and minimize side reactions.

An illustrative optimization study for the synthesis of this compound via the Grignard route is presented in the table below.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Diethyl Ether35126590
2THF25127595
3THF6568296
4Toluene80245085

This table is a representative example of a potential optimization study and the data is illustrative.

Continuous Flow Synthesis Techniques in Organoaluminum Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organometallic reagents, including organoaluminum compounds. This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling highly reactive and pyrophoric substances.

In the context of producing this compound, a continuous flow setup could involve pumping a solution of the 2-methylphenyl Grignard reagent through a reactor where it is mixed with a solution of aluminum trichloride. The short residence time in the reactor can be precisely controlled to optimize the reaction and minimize the formation of byproducts. The on-demand generation of the organoaluminum compound in a closed system also enhances the safety and scalability of the process. Case studies on the continuous flow synthesis of other organometallic compounds have demonstrated the potential for high efficiency and productivity. spectrabase.com

Structural Elucidation and Aggregation Phenomena of Tris 2 Methylphenyl Alumane

Advanced Spectroscopic Characterization

A thorough search of scientific databases reveals a lack of specific spectroscopic data for tris(2-methylphenyl)alumane. The following sections outline the standard techniques that would be employed for its characterization, though no published findings for this particular compound were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms in the 2-methylphenyl (o-tolyl) groups. Key expected features would include signals for the aromatic protons and the methyl protons, with their chemical shifts and coupling patterns offering insights into the molecule's symmetry and the potential for dynamic processes in solution. Furthermore, ²⁷Al NMR would directly probe the aluminum center, providing information about its coordination number and geometry. However, no such spectra for this compound are available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups and understanding the bonding within a molecule. In the case of this compound, these spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending modes, as well as the C-C stretching vibrations of the phenyl rings. Critically, the Al-C stretching and bending modes would provide direct evidence of the aluminum-carbon bonds. A comparison of IR and Raman data would help in assigning the vibrational modes based on their respective selection rules. Unfortunately, no published IR or Raman spectra for this compound could be located.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and studying its fragmentation patterns. For this compound, mass spectrometry would be used to confirm the molecular formula and could offer clues about the lability of the aluminum-carbon bonds through analysis of the fragment ions. The observation of ions corresponding to dimeric or higher-order aggregates could also provide evidence for aggregation phenomena in the gas phase. As with other spectroscopic data, no mass spectrometry findings for this compound have been reported.

Solid-State Structural Determination

The definitive determination of a molecule's three-dimensional structure is achieved through X-ray diffraction methods.

Powder X-ray Diffraction Studies for Bulk Crystalline Structure

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the bulk crystalline structure of a material. It can be used to identify the crystalline phases present in a sample and to determine unit cell parameters. While not providing the same level of detail as single-crystal analysis, PXRD is crucial for assessing the purity of a bulk sample and for studying crystalline polymorphism. No PXRD data for this compound is currently available in the public domain.

Examination of Coordination Geometries at the Aluminum Center

The coordination geometry at the aluminum center in triorganoaluminum compounds is fundamentally influenced by the electronic nature and steric bulk of the organic substituents. In the absence of d-orbitals in its valence shell, aluminum typically adopts a tetrahedral geometry in its four-coordinate complexes, striving to satisfy its Lewis acidic character.

For a monomeric, three-coordinate this compound molecule, a trigonal planar geometry around the aluminum atom would be expected. However, due to the high Lewis acidity of the aluminum center, such monomeric species are rare and typically only exist when protected by exceptionally bulky ligands. wikipedia.org

More commonly, triorganoaluminum compounds, including triarylaluminum species, achieve a more stable four-coordinate, pseudo-tetrahedral geometry through dimerization. wikipedia.orglibretexts.org In the case of a dimeric structure for this compound, each aluminum atom would be coordinated to two terminal 2-methylphenyl groups and two bridging 2-methylphenyl groups, which are shared between the two aluminum centers. This results in a distorted tetrahedral environment around each aluminum atom. The C-Al-C bond angles involving the terminal aryl groups are expected to be wider than those involving the bridging groups, which are constrained by the geometry of the four-membered Al-C-Al-C ring. For instance, in the related dimeric triphenylaluminum, the geometry around the aluminum is distorted tetrahedral. libretexts.orglibretexts.org

Dimerization and Higher-Order Aggregation in Organoaluminum Species

Organoaluminum compounds exhibit a strong tendency to form dimeric or higher-order aggregates in solution and in the solid state. This aggregation is driven by the electron-deficient nature of the aluminum atom, which seeks to achieve a stable electron octet by forming coordinate bonds. The resulting structures are typically held together by three-center, two-electron (3c-2e) bonds involving bridging ligands. libretexts.org

The degree of aggregation in organoaluminum compounds is highly dependent on the steric bulk of the substituents. wikipedia.org While smaller alkylaluminum compounds like trimethylaluminum (B3029685) and triethylaluminum (B1256330) exist as stable dimers, bulkier substituents can hinder the close approach of two monomer units, thereby preventing or weakening dimerization. wikipedia.orglibretexts.org

In this compound, the presence of methyl groups at the ortho positions of the phenyl rings introduces significant steric hindrance. This steric crowding around the aluminum center is expected to have a profound impact on the equilibrium between the monomeric and dimeric forms. The ortho-methyl groups can clash with each other and with the ligands on the adjacent aluminum atom in a potential dimeric structure, destabilizing the aggregate.

Therefore, it is anticipated that this compound would show a reduced tendency to dimerize compared to its less sterically encumbered analogue, triphenylaluminum. The equilibrium may lie further towards the monomeric species in solution, or the dimeric association might be weaker. In cases of extreme steric hindrance, as seen with very bulky ligands like the mesityl group (2,4,6-trimethylphenyl), organoaluminum compounds can exist exclusively as monomers. wikipedia.org

In the dimeric structures of triorganoaluminum compounds, the bridging ligands play a crucial role in holding the aggregate together. For triarylaluminum compounds, the bridging is typically achieved through one of the ipso-carbon atoms of the aryl rings, forming a 3c-2e bond with the two aluminum centers. libretexts.orglibretexts.org

In the case of dimeric triphenylaluminum, the two bridging phenyl groups are oriented perpendicularly to the plane defined by the two aluminum atoms and the two terminal phenyl groups on each aluminum. libretexts.orglibretexts.org This arrangement minimizes steric repulsion between the aryl rings. The bonding in such aryl-bridged dimers is described as an electron-deficient 3c-2e bond, where the sp²-hybridized carbon of the bridging phenyl group interacts with the sp³-hybridized orbitals of the two aluminum atoms. There can also be a supplementary interaction involving the π-electrons of the phenyl ring with the aluminum centers. libretexts.org

To illustrate the typical bond parameters in a related dimeric triaryl aluminum compound, the following table presents data for the dimeric structure of triphenylaluminum, [Al₂(C₆H₅)₆].

Structural Parameter Value
Al-C (terminal) bond length~ 2.13 Å
Al-C (bridging) bond length~ 2.22 Å
Al...Al distance~ 2.70 Å
C(bridging)...C(bridging) distance~ 2.50 Å
Al-C(bridging)-Al angle~ 75°
C(bridging)-Al-C(bridging) angle~ 105°

Note: These are approximate values for dimeric triphenylaluminum and serve as a reference. The actual values for this compound may differ due to the electronic and steric effects of the ortho-methyl groups.

Reactivity Profiles and Fundamental Chemical Transformations of Tris 2 Methylphenyl Alumane

Lewis Acidity and Electron Acceptor Characteristics

The trivalent aluminum center in Tris(2-methylphenyl)alumane possesses a vacant p-orbital, rendering it a potent Lewis acid. This electron-accepting ability is a cornerstone of its reactivity, enabling it to activate Lewis basic substrates and catalyze a variety of chemical reactions. The steric bulk imposed by the three ortho-tolyl groups, however, can modulate its Lewis acidic properties compared to less hindered triorganoaluminum compounds.

A precise quantitative assessment of the Lewis acidity of this compound is not extensively documented in the literature. However, its Lewis acidity can be contextualized by comparing it with other triorganoaluminum and related Lewis acids. Methods such as the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy to measure the change in chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) upon adduct formation, are standard for quantifying Lewis acidity. nih.gov The resulting Acceptor Number (AN) provides a comparative measure of Lewis acid strength.

While a specific AN for this compound is unavailable, we can infer its relative strength. The presence of electron-donating methyl groups on the phenyl rings would be expected to slightly reduce the Lewis acidity compared to triphenylalumane. Conversely, the steric hindrance from the ortho-methyl groups might influence the binding to the probe molecule. For comparison, the Gutmann-Beckett acceptor numbers for some related Lewis acids are presented in the table below.

Lewis AcidAcceptor Number (AN)Reference Probe
Hexane0Et₃PO
B(C₆F₅)₃82Et₃PO
SbCl₅100Et₃PO

Another theoretical approach to quantify Lewis acidity is the calculation of the Fluoride Ion Affinity (FIA). This method, however, is also not reported for this compound.

This compound readily forms adducts with a variety of Lewis bases, such as ethers, amines, and phosphines. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the aluminum atom, resulting in a tetrahedral coordination geometry around the aluminum center.

Nucleophilic Reactivity of the Aluminum-Carbon Bond

The aluminum-carbon bond in this compound is polarized, with a partial negative charge on the carbon atom and a partial positive charge on the aluminum atom. This polarization imparts nucleophilic character to the tolyl groups. As a result, this compound can act as a tolyl anion equivalent in various reactions.

A prominent example of this nucleophilic behavior is its reaction with carbonyl compounds. It can add to aldehydes and ketones in a 1,2-addition fashion, transferring a tolyl group to the carbonyl carbon. This reaction proceeds through the coordination of the carbonyl oxygen to the Lewis acidic aluminum center, which activates the carbonyl group towards nucleophilic attack by one of the tolyl groups. The initial product is an aluminum alkoxide, which upon hydrolysis yields the corresponding tertiary alcohol.

The general scheme for the nucleophilic addition to a ketone is as follows: Al(C₆H₄CH₃)₃ + R₂C=O → (C₆H₄CH₃)₂Al-O-C(R)₂(C₆H₄CH₃) (C₆H₄CH₃)₂Al-O-C(R)₂(C₆H₄CH₃) + H₂O → HOC(R)₂(C₆H₄CH₃) + (C₆H₄CH₃)₂AlOH

Electrophilic Behavior and Its Implications in Organic Transformations

While the Al-C bond provides nucleophilic character to the carbon atom, the aluminum center itself is electrophilic. This electrophilicity is the driving force behind its Lewis acidity. In the context of organic transformations, this compound can react with electrophiles. For instance, it can react with proton sources like water or alcohols, leading to the cleavage of an Al-C bond and the formation of toluene. wikipedia.org

Furthermore, in reactions such as the Friedel-Crafts alkylation, Lewis acids like aluminum chloride are used to generate carbocation electrophiles. masterorganicchemistry.com While this compound itself is not typically used as a catalyst in this manner, its electrophilic nature is fundamental to its ability to activate other molecules.

Reaction Pathways with Key Organic Substrates

Carboalumination is a powerful carbon-carbon bond-forming reaction that involves the addition of an aluminum-carbon bond across an unsaturated carbon-carbon bond (an alkene or alkyne). Uncatalyzed carboalumination reactions with triorganoaluminum reagents are known to occur, particularly with strained or activated unsaturated systems. wikipedia.org

While specific studies on the carboalumination reactions of this compound are scarce, analogies can be drawn from the behavior of other triarylaluminum compounds like triphenylalumane. The uncatalyzed carboalumination of alkynes with triphenylalumane has been reported to proceed, often with syn-stereoselectivity. wikipedia.org The reaction is believed to involve the electrophilic attack of the monomeric alumane on the alkyne, followed by the transfer of an aryl group.

The general pathway for the carboalumination of an alkyne can be depicted as: Al(Ar)₃ + R-C≡C-R' → Ar₂Al-C(R)=C(Ar)(R')

Reactions with Carbonyl Compounds

Triarylaluminum compounds are known to react with carbonyl compounds such as aldehydes and ketones. sigmaaldrich.com These reactions can proceed through two primary pathways: 1,2-addition of an aryl group to the carbonyl carbon, or reduction of the carbonyl group.

The 1,2-addition pathway involves the transfer of one of the aryl ligands from the aluminum center to the electrophilic carbon of the carbonyl group. This process, often referred to as arylation, results in the formation of a new carbon-carbon bond and, after hydrolysis, yields a secondary or tertiary alcohol. The general mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic aluminum center, which activates the carbonyl group towards nucleophilic attack by one of the aryl groups.

However, triarylaluminum compounds bearing β-hydrogens on their alkyl substituents can also act as reducing agents, a classic example being the Meerwein-Ponndorf-Verley (MPV) reduction which utilizes aluminum alkoxides. wikipedia.orgorganicreactions.orgthermofisher.commychemblog.comminia.edu.eg While this compound itself does not possess β-hydrogens on its aryl ligands, the possibility of it facilitating reduction in the presence of a suitable hydride source or through other mechanisms cannot be entirely ruled out without specific experimental data.

The significant steric hindrance imposed by the three ortho-methylphenyl groups in this compound is anticipated to play a critical role in its reactions with carbonyl compounds. numberanalytics.comwikipedia.orgnumberanalytics.com This steric bulk may hinder the approach of the carbonyl substrate to the aluminum center, potentially slowing down the reaction rate compared to less hindered triarylaluminum reagents like triphenylalumane. Furthermore, the steric environment could influence the chemoselectivity of the reaction, potentially favoring addition to less sterically demanding aldehydes over ketones. libretexts.orgkhanacademy.org

A hypothetical reaction of this compound with a generic ketone is presented below, illustrating the expected 1,2-addition product.

Reactant 1Reactant 2Expected Product (after hydrolysis)Notes
This compoundAcetone2-(2-Methylphenyl)propan-2-olSteric hindrance may affect yield and reaction rate.
This compoundBenzaldehyde(2-Methylphenyl)(phenyl)methanolReaction with aldehydes is generally more facile than with ketones. libretexts.orgkhanacademy.org

Substitution Reactions Involving Aryl Ligands

Substitution reactions involving the aryl ligands of triarylaluminum compounds, often termed ligand exchange reactions, are a fundamental aspect of their chemistry. youtube.comlibretexts.orgchemguide.co.uklibretexts.orgcrunchchemistry.co.uk These reactions can occur with a variety of substrates, leading to the formation of new organoaluminum species or the transfer of the aryl group to another element.

The exchange of aryl groups can happen with other organometallic compounds or with organic halides in the presence of a suitable catalyst. The driving force for these reactions is often the relative stability of the resulting products.

The steric bulk of the 2-methylphenyl ligands in this compound is expected to have a pronounced effect on the rate and equilibrium of ligand exchange reactions. cam.ac.uknih.gov The introduction of even bulkier groups would likely be disfavored due to increased steric repulsion. Conversely, exchange with smaller, less sterically demanding ligands might be more facile.

Without specific experimental studies on this compound, a detailed account of its substitution reactions remains speculative. However, based on the general principles of organoaluminum chemistry, it is plausible that it could participate in such transformations under appropriate conditions.

A summary of potential, though not experimentally verified, substitution reactions is provided in the table below.

Reactant 1Reactant 2Potential ProductReaction Type
This compoundR-Li (excess)Li[Al(2-MeC₆H₄)₃R]Ate complex formation
This compoundR'X (with catalyst)(2-MeC₆H₄)₂AlX + 2-MeC₆H₄-R'Aryl group transfer

Coordination Chemistry of Tris 2 Methylphenyl Alumane

Tris(2-methylphenyl)alumane as a Lewis Acid in Coordination Complex Formation

At the heart of this compound's reactivity is the electron-deficient nature of the aluminum center, which makes it a potent Lewis acid. Possessing a vacant p-orbital, the aluminum atom readily accepts electron pairs from Lewis basic molecules (ligands) to form coordination complexes. Organoaluminum compounds are known for this Lewis acidic character, which allows them to be used as catalysts or co-catalysts in various organic reactions, including polymerization. wikipedia.orgnumberanalytics.com

The three 2-methylphenyl (or o-tolyl) groups, however, create a sterically congested environment around the aluminum center. This steric shielding does not negate its Lewis acidity but rather modulates it, making this compound a selective Lewis acid. The formation of stable adducts is therefore highly dependent on the size and shape of the incoming ligand, which must be able to navigate the crowded space to access the aluminum atom. This contrasts with less hindered organoaluminum species, which might coordinate more readily with a wider variety of ligands.

Interaction with Neutral and Anionic Ligands

This compound forms coordination complexes with a diverse range of both neutral and anionic ligands. Neutral ligands, such as ethers and amines, coordinate by donating a lone pair of electrons to the aluminum center, forming a dative bond. Anionic ligands, like halides or alkoxides, can either displace one of the o-tolyl groups or add to the aluminum center to form a four-coordinate 'ate' complex.

The reaction with carbon dioxide, for example, illustrates its reactivity with electrophiles, leading to the insertion of CO2 into an Al-C bond to form a dialkylaluminium carboxylate. wikipedia.org Similarly, reactions with alcohols or amines result in the formation of aluminum alkoxides and amides, respectively, with the release of an alkane. wikipedia.org

The defining characteristic of this compound's coordination chemistry is the profound steric influence of the ortho-methyl groups. nih.govnih.gov This steric bulk is a primary determinant of the final coordination geometry and number of the resulting aluminum complexes. Many factors can influence the coordination around a metal center, but steric and electronic effects of the ligands are principal determinants of the final arrangement. nih.gov

This steric hindrance often restricts the aluminum center to a coordination number of three or a distorted four-coordinate geometry, even when a surplus of a potential ligand is available. The significant steric pressure prevents multiple bulky ligands from clustering around the aluminum atom. This effect can be seen in related sterically hindered systems, such as tris(pyridyl)aluminate anions, where substituents on the pyridyl rings have a substantial impact on their coordination behavior, leading to the formation of unusual monomeric complexes with three-coordinate cations. nih.gov The use of bulky phosphine (B1218219) ligands, such as tris(o-tolyl)phosphine, which has a large cone angle of 194°, further illustrates how steric properties dictate coordination behavior and can lead to specific catalytic activities. wikipedia.org

Denticity refers to the number of donor atoms in a single ligand that bind to a central atom. Ligands with multiple donor atoms (polydentate or chelating ligands) typically form more stable complexes than monodentate ligands, an observation known as the chelate effect.

In the case of this compound, the steric congestion imposed by the o-tolyl groups presents a significant challenge for polydentate ligands. researchgate.netresearchgate.net For a chelating ligand to coordinate effectively, its geometry, including the distance between donor atoms (the "bite angle"), must be compatible with the restricted space available around the aluminum center. It is common for potentially bidentate or tridentate ligands to coordinate in a monodentate fashion because the steric bulk of the alumane prevents the other donor atoms from reaching the metal center. This hemilabile character, where a ligand can switch between monodentate and bidentate coordination, is a known feature in related sterically crowded systems. researchgate.net

Formation of Mixed-Metal Organoaluminum Complexes

This compound serves as a valuable building block for synthesizing mixed-metal complexes, which contain aluminum and at least one other metal. wisdomlib.orgresearchgate.net These heterobimetallic structures can be assembled through several synthetic routes, including the reaction of the alumane with metal halides or other organometallic reagents. tripod.com

Electronic and Steric Influence of ortho-Methylphenyl Groups on Coordination Behavior

The ortho-methylphenyl groups impart a dual influence—electronic and steric—on the coordination behavior of the alumane. Electronically, the methyl groups are weakly electron-donating through an inductive effect. This slightly increases the electron density at the aluminum center compared to its unsubstituted counterpart, triphenylalumane, which should theoretically decrease its Lewis acidity.

However, this subtle electronic effect is overwhelmingly eclipsed by the steric hindrance from the ortho-methyl groups. nih.govrsc.org This steric bulk is the dominant factor governing the molecule's coordination chemistry. It dictates the coordination number, influences bond lengths and angles, and controls the accessibility of the Lewis acidic site. researchgate.netnih.gov This steric shielding can be advantageous, as it can be used to stabilize reactive species or to enforce high selectivity in catalytic processes by preventing undesirable side reactions. nih.govrsc.org

Advanced Spectroscopic and Computational Investigations

In-situ NMR Studies for Real-time Reaction Monitoring and Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and mechanisms. For a reactive species like tris(2-methylphenyl)alumane, in-situ NMR would be crucial for understanding its formation and subsequent reactions without the need to isolate potentially unstable intermediates.

Real-time Reaction Monitoring: By setting up a reaction directly within an NMR tube, chemists can track the disappearance of starting materials and the appearance of products over time. For instance, in the synthesis of a triarylaluminum compound, one could monitor the signals corresponding to the aryl lithium or Grignard reagent and the aluminum halide starting materials, while observing the emergence of new signals characteristic of the this compound product.

Mechanistic Elucidation: In-situ NMR can help to identify transient intermediates that may not be observable by other methods. For example, in reactions involving this compound as a catalyst or reagent, such as in polymerization or reduction reactions, the formation of adducts with substrates or the presence of dimeric or oligomeric forms of the alumane in solution could be detected. Variable temperature NMR studies can provide further information on the dynamics of ligand exchange and other equilibrium processes. For example, in studies of related sterically hindered aluminum compounds, variable temperature ¹H NMR has been used to study the dynamics of bridging and terminal groups in dimeric structures. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting and understanding the properties of molecules. For a compound like this compound, where experimental data may be scarce, DFT calculations can provide a wealth of information.

DFT calculations can be used to predict the three-dimensional structure of this compound with a high degree of accuracy. This would include key geometric parameters such as Al-C bond lengths, C-Al-C bond angles, and the dihedral angles of the tolyl groups. Given the steric bulk of the 2-methylphenyl groups, it is likely that the molecule would adopt a propeller-like conformation to minimize steric hindrance.

Furthermore, DFT can predict the relative energies of different possible isomers or conformers. For organoaluminum compounds, the possibility of forming dimeric structures with bridging aryl groups is a key consideration. DFT calculations could determine the thermodynamic favorability of the monomer versus a dimer for this compound. For other triarylaluminum compounds, dimeric structures with bridging aryl groups or through other interactions have been computationally and experimentally observed. acs.org

Illustrative Table of Predicted Geometric Parameters for Monomeric this compound (Hypothetical Data based on related structures)

Parameter Predicted Value
Al-C Bond Length (Å) 1.95 - 2.05
C-Al-C Bond Angle (°) 115 - 120

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For reactions involving this compound, DFT could be used to:

Identify transition state structures: These are the high-energy structures that connect reactants and products.

Calculate activation energies: This provides a measure of the kinetic barrier of a reaction, allowing for the prediction of reaction rates.

Elucidate reaction pathways: By mapping the entire reaction coordinate, different possible mechanisms can be compared to determine the most likely pathway.

For example, in a catalytic cycle involving this compound, DFT could be used to model the coordination of the substrate to the aluminum center, the subsequent transformation, and the final product release.

Understanding the electronic structure of this compound is key to understanding its reactivity. DFT calculations can provide insights into:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of the HOMO indicate its ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For a triorganoaluminum compound, the LUMO is typically centered on the electron-deficient aluminum atom, making it a Lewis acid.

Charge Distribution: DFT can calculate the partial atomic charges on each atom, revealing the polarity of the bonds within the molecule. The Al-C bond is expected to be highly polarized, with a partial positive charge on the aluminum and a partial negative charge on the carbon.

Bonding Analysis: Advanced DFT techniques like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including the nature of the Al-C bonds and any potential non-covalent interactions.

Illustrative Table of Predicted Electronic Properties for this compound (Hypothetical Data)

Property Predicted Characteristic
HOMO Energy Relatively low, indicating moderate nucleophilicity of the aryl groups.
LUMO Energy Low, indicating strong Lewis acidity at the aluminum center.

Spectroscopic Techniques for Probing Electronic Structure and Reactivity

In addition to NMR, other spectroscopic techniques can provide valuable information about the electronic structure and reactivity of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. Characteristic stretching frequencies for the Al-C bond and the aromatic C-H and C-C bonds could be identified and compared with DFT-calculated vibrational spectra to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. While simple trialkylaluminum compounds are colorless, the presence of the aromatic rings in this compound may give rise to absorptions in the UV region, which could be correlated with the HOMO-LUMO gap predicted by DFT.

X-ray Crystallography: If a single crystal of this compound or a derivative can be obtained, X-ray crystallography would provide the definitive solid-state molecular structure. This experimental structure can then be used to validate the results of DFT calculations. The structures of several sterically encumbered organoaluminum compounds have been determined by this method. nih.gov

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structure, bonding, and reactivity of this compound can be achieved, even in the absence of extensive experimental data on this specific compound.

Future Research Directions and Emerging Applications

Design of Novel Catalytic Systems Incorporating Tris(2-methylphenyl)alumane as a Component

The unique steric and electronic properties of this compound make it an intriguing candidate for the development of novel catalytic systems. Future research could focus on its role as a co-catalyst or a primary catalyst in various organic transformations.

Olefin Polymerization: While methylaluminoxane (B55162) (MAO) is a common co-catalyst in olefin polymerization, there is a continuous search for more efficient and selective activators. Simple alkylaluminum compounds, when activated by Lewis acids, have been shown to catalyze the polymerization of alkenes. psu.edu The bulky nature of this compound could influence the stereochemistry of the resulting polymer, potentially leading to materials with novel properties. Research in this area could involve activating this compound with suitable Lewis acids and studying its effectiveness in the homo- and copolymerization of ethylene (B1197577) and propylene.

Hydroamination and Hydroboration Catalysis: Cationic organoaluminum compounds have shown potential as catalysts for hydroamination reactions. sigmaaldrich.com Similarly, triarylalane-assisted hydroboration of carbonyls, imines, and alkynes has been reported. acs.orgnih.gov Future work could explore the generation of cationic species from this compound and their application in these atom-economical reactions. The steric hindrance of the 2-methylphenyl groups could play a crucial role in the substrate scope and selectivity of these transformations.

A comparative study of the catalytic activity of different triaryl aluminum compounds could provide valuable insights.

Catalyst PrecursorSubstrate TypePotential Application
This compoundAlkenes, AlkynesPolymerization, Fine Chemical Synthesis
Fluorinated Triaryl AlumanesCarbonyls, IminesReduction Reactions
TrialkylaluminumsAlkenesPolymerization

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing organoaluminum compounds is a growing area of interest. numberanalytics.com Current methods often rely on pyrophoric and moisture-sensitive reagents.

Future research could focus on developing greener synthetic routes to this compound and other triaryl aluminum compounds. This could include:

Direct Synthesis: Investigating the direct reaction of aluminum metal with 2-bromotoluene (B146081) or other 2-methylphenyl halides. innovations-report.com

Mechanochemical Synthesis: Exploring solid-state reactions to reduce solvent waste and energy consumption. numberanalytics.com

Electrochemical Methods: Utilizing electrochemical reduction of aluminum halides in the presence of a 2-methylphenyl source. numberanalytics.com

The table below outlines potential synthetic strategies that could be explored.

Synthetic MethodPrecursorsPotential Advantages
Grignard Reaction2-Methylphenylmagnesium bromide, Aluminum trichloride (B1173362)Established method for triaryl aluminum compounds
TransmetalationTris(2-methylphenyl)borane, Trimethylaluminum (B3029685)Potential for high purity products
Direct SynthesisAluminum powder, 2-BromotoluenePotentially more atom-economical

Applications in Advanced Material Science beyond Basic Polymerization

The unique molecular architecture of this compound could be leveraged for the creation of advanced materials with tailored properties.

Precursors for Aluminum-Containing Materials: Triorganoaluminum compounds can serve as precursors for the synthesis of aluminum-containing nanoparticles and thin films. numberanalytics.com The thermal decomposition of this compound under controlled conditions could yield novel aluminum or aluminum oxide materials with specific morphologies and properties.

Components in Luminescent Materials: While tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known material in organic light-emitting diodes (OLEDs), the incorporation of different aryl ligands can tune the electronic and photophysical properties. Future studies could investigate the synthesis of mixed-ligand aluminum complexes containing the 2-methylphenyl group to explore their potential as new luminescent materials.

Dopants in Conductive Polymers: The Lewis acidic nature of this compound could be utilized to modify the electronic properties of conjugated polymers, potentially leading to new semiconducting or conducting materials.

Theoretical Predictions Guiding Experimental Synthesis and Application Development

Computational chemistry and theoretical modeling can provide valuable insights into the structure, reactivity, and potential applications of this compound, guiding experimental efforts.

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to predict the geometry, bond energies, and electronic structure of the molecule. This can help in understanding its Lewis acidity and coordination behavior. acs.org

Reaction Mechanisms: Computational studies can elucidate the mechanisms of catalytic reactions involving this compound, aiding in the design of more efficient catalytic systems. This could involve modeling the activation of the aluminum center and the subsequent steps of substrate binding and transformation.

Material Properties Simulation: Theoretical models can be used to predict the properties of materials derived from this compound, such as the bandgap of resulting semiconductors or the photoluminescence spectra of potential OLED materials.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this intriguing organoaluminum compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tris(2-methylphenyl)alumane in laboratory settings?

  • Methodology : this compound can be synthesized via ligand substitution or alkylation reactions under inert atmospheres (e.g., nitrogen/argon). For example, tris[(S)-2-methylbutyl]aluminum was prepared by reacting aluminum with organohalides, followed by ligand exchange with tetrahydrofuran and ketones to stabilize the complex . Key steps include rigorous exclusion of moisture/oxygen, use of anhydrous solvents (e.g., pentane), and purification via distillation or recrystallization.

Q. How should this compound be stored to prevent decomposition?

  • Methodology : Store in flame-sealed glass ampules or Schlenk flasks under inert gas (argon/nitrogen). Avoid exposure to moisture, oxygen, or reactive solvents. Safety data for analogous aluminum organometallics (e.g., tris(2-methylpropyl)alumane) emphasize flammability and reactivity with water, necessitating secondary containment and dedicated storage areas .

Q. What analytical techniques are suitable for confirming the purity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁷Al) to confirm ligand coordination and purity. Gas-liquid partition chromatography (GLPC) can quantify residual solvents or byproducts, as demonstrated in the analysis of isopropylphenylcarbinol after aluminum-mediated reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound?

  • Methodology : Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is critical. SHELX enables precise determination of bond angles, coordination geometry, and crystallographic disorder, even for air-sensitive complexes. For example, SHELX refinement protocols have been applied to resolve high-resolution structures of organoaluminum derivatives .

Q. What experimental strategies mitigate contradictions in reported reactivity or physical properties (e.g., melting points) of this compound?

  • Methodology : Reproduce synthesis under strictly controlled conditions (temperature, solvent purity, inert atmosphere). Compare results across multiple characterization methods (e.g., differential scanning calorimetry for melting points, elemental analysis for stoichiometry). Discrepancies in phosphine analogs (e.g., tris(2-methoxyphenyl)phosphine vs. tris(4-methoxyphenyl)phosphine melting points) highlight the need for standardized protocols .

Q. How can kinetic studies elucidate the decomposition pathways of this compound under varying conditions?

  • Methodology : Monitor decomposition via in situ Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry. For example, tris(triphenylphosphine)ruthenium(II) chloride decomposition was tracked by color changes and gas evolution, with reaction rates quantified under controlled humidity/temperature .

Q. What role does this compound play in catalytic systems, and how can its efficiency be optimized?

  • Methodology : Test catalytic activity in model reactions (e.g., alkene polymerization, C–H activation) using kinetic profiling. Optimize ligand-to-metal ratios and solvent polarity, as seen in tris[2-(diphenylphosphino)ethyl]phosphine-mediated catalysis . Reaction progress can be tracked via GLPC or UV-Vis spectroscopy for intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.